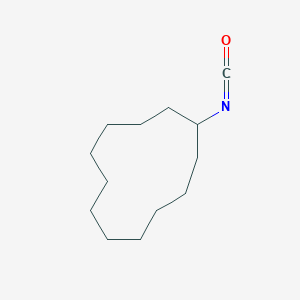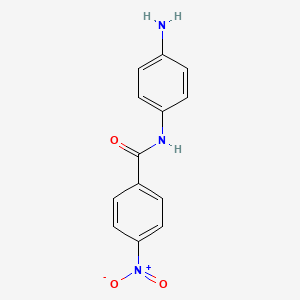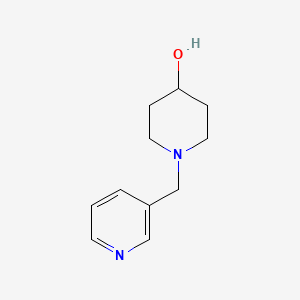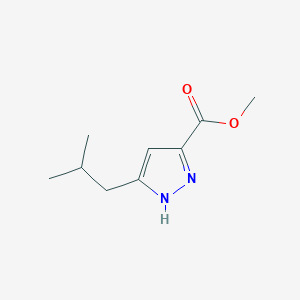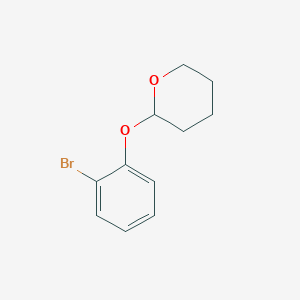
2-(2-bromophenoxy)tetrahydro-2H-pyran
Overview
Description
2-(2-Bromophenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C11H13BrO2. It is a halogenated heterocycle that is used as a building block in organic synthesis . This compound is characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran typically involves the reaction of 2-bromophenol with dihydropyran in the presence of a catalytic amount of pyridinium p-toluenesulfonate. The reaction is carried out in dichloromethane at room temperature for 12 hours under an inert atmosphere . The volatiles are then removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired compound as a colorless oil .
Chemical Reactions Analysis
2-(2-Bromophenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as lithium or magnesium reagents, to form new compounds.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in cross-coupling reactions with potassium heteroaryltrifluoroborates.
Scientific Research Applications
2-(2-Bromophenoxy)tetrahydro-2H-pyran is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)tetrahydro-2H-pyran is not well-documented. its reactivity is primarily due to the presence of the bromophenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved in its action are not specifically identified in the literature .
Comparison with Similar Compounds
2-(2-Bromophenoxy)tetrahydro-2H-pyran can be compared with similar compounds such as 2-(4-bromophenoxy)tetrahydro-2H-pyran and 2-(2-bromoethoxy)tetrahydro-2H-pyran . These compounds share similar structural features but differ in the position of the bromine atom or the nature of the substituent on the tetrahydropyran ring. The unique positioning of the bromine atom in this compound makes it distinct in its reactivity and applications.
Properties
IUPAC Name |
2-(2-bromophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDAGKNKQFWQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394950 | |
| Record name | 2-(2-bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57999-46-9 | |
| Record name | 2-(2-bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


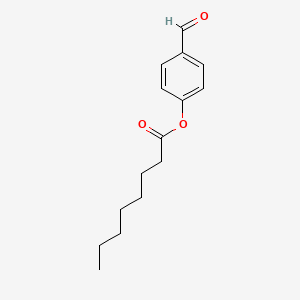
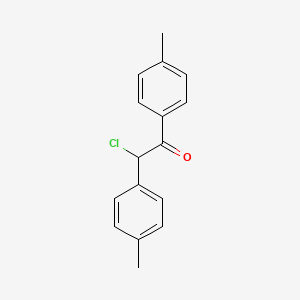
![4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1608462.png)
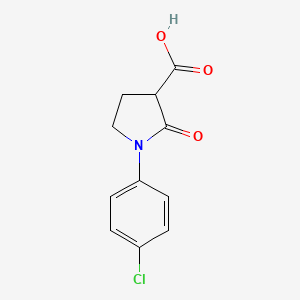
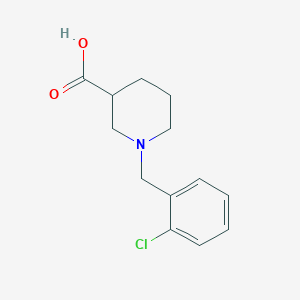
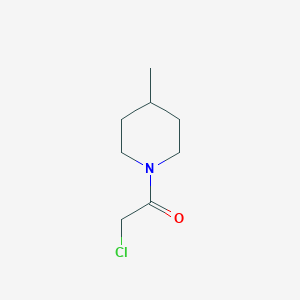

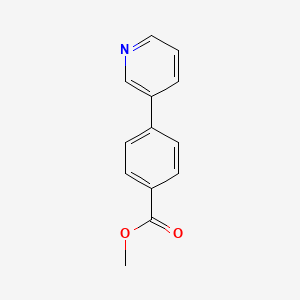
![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)
